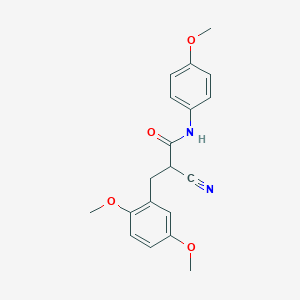

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide

Description

This compound features a propanamide backbone with a cyano group at the C2 position, a 2,5-dimethoxyphenyl substituent at C3, and a 4-methoxyphenyl group on the amide nitrogen.

Properties

IUPAC Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-23-16-6-4-15(5-7-16)21-19(22)14(12-20)10-13-11-17(24-2)8-9-18(13)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGDKRQHANDTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the N-Aryl Group

- Target Compound : N-(4-methoxyphenyl) group.

- Analog 1: N-(4-ethylphenyl) in 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide (CAS 1414797-83-3, ). Key Difference: Ethyl vs. methoxy substitution. Impact: Methoxy groups enhance solubility via polarity, whereas ethyl groups increase hydrophobicity. The ethyl analog is discontinued, possibly due to synthetic challenges or inferior pharmacokinetics .

- Analog 2: N-(4-sulfamoylphenyl) in 3-chloro-N-(4-sulfamoylphenyl)propanamide (). Key Difference: Sulfamoyl vs. methoxy.

Variations in the Propanamide Chain

- Target Compound: Cyano group at C2.

- Analog 3: Chloro substituent in 3-chloro-N-(4-methoxyphenyl)propanamide (). Key Difference: Cyano (strong electron-withdrawing) vs. chloro (moderate electron-withdrawing). Impact: The cyano group likely enhances electrophilicity, influencing reactivity in biological systems. Chloro analogs exhibit distinct hydrogen-bonding patterns (N–H···O and C–H···O interactions), affecting crystal packing .

Analog 4 : 3-(p-tolyloxy) chain in N-(4-(N-(2,5-dimethoxyphenyl)sulfamoyl)phenyl)-3-(p-tolyloxy)propanamide (A4.14, ).

Complex Heterocyclic Derivatives

Benzothiazole-Based Analogs

Pharmacological and Physical Property Comparisons

Biological Activity

2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C19H20N2O4

- Molecular Weight : 340.37 g/mol

- Structure : The compound features a cyano group, two methoxy-substituted phenyl rings, and a propanamide backbone, contributing to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may influence various pathways through:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : The compound could interact with receptors that modulate cellular responses.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, its structural similarity to known anticancer agents indicates potential efficacy in inhibiting tumor growth.

- Neuroprotective Effects : There are indications that the compound may possess neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.

- Anticonvulsant Properties : Some derivatives of similar compounds have shown anticonvulsant activity, which may extend to this compound.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation with an IC50 value suggesting moderate potency:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-15 | 15.0 |

| A549 | 20.5 |

| MCF-7 | 18.7 |

These results indicate that this compound has promising potential as an anticancer agent.

Neuroprotective Effects

In animal models, compounds structurally similar to this one have demonstrated neuroprotective effects against induced oxidative stress. This suggests that this compound could be further explored for neuroprotective applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of methoxy groups on the phenyl rings enhances biological activity by affecting lipophilicity and receptor binding affinity. Modifications to the cyano and amide functional groups can further optimize activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.